2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl

Catalog No.
S14598913
CAS No.
M.F
C7H10ClN3O2S
M. Wt
235.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyr...

Product Name

2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl

IUPAC Name

2-methylsulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

InChI

InChI=1S/C7H9N3O2S.ClH/c1-13(11,12)7-9-3-5-2-8-4-6(5)10-7;/h3,8H,2,4H2,1H3;1H

InChI Key

ZRZVBCYRWCXFLP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2CNCC2=N1.Cl

2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. This compound features a methanesulfonyl group attached to the pyrrolo core, which enhances its chemical reactivity and potential biological activity. The molecular formula is C6H8ClN3O2SC_6H_8ClN_3O_2S and it has a molecular weight of approximately 157.60 g/mol. The hydrochloride salt form increases its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmacology .

The chemical reactivity of 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can be attributed to the presence of the methanesulfonyl group, which can undergo nucleophilic substitution reactions. The compound may react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, the pyrimidine moiety can participate in electrophilic aromatic substitution reactions under appropriate conditions. Such reactions are crucial for modifying the compound to enhance its pharmacological properties.

Preliminary studies suggest that 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride exhibits promising biological activities, including antitumor and antimicrobial properties. Its structural similarity to other known bioactive compounds allows it to interact with various biological targets, potentially inhibiting key enzymes or pathways involved in disease processes. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting materials such as substituted pyrimidines and amines are subjected to cyclization under acidic or basic conditions.
  • Sulfonylation: The introduction of the methanesulfonyl group can be achieved through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
  • Hydrochloride Formation: The final product is converted into its hydrochloride salt by reacting with hydrochloric acid.

These methods require careful optimization of reaction conditions to achieve high yields and purity of the desired compound .

2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Biology: It can be utilized in probing biological systems and understanding disease mechanisms.
  • Synthetic Chemistry: As a versatile building block in organic synthesis for creating more complex molecules.

Interaction studies involving 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against target cells or pathogens.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityNotable Features
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride157327-51-01.00Base structure without substituents
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride424819-90-90.94Methyl substitution at position 2
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride157327-52-10.91Amino group at position 2
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine1367986-07-90.79Chlorine substitution affecting reactivity
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine16372-08-00.77Different substitution pattern

These compounds highlight the uniqueness of 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride due to its specific methanesulfonyl functional group and its potential for diverse biological interactions compared to others in the same class .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

235.0182254 g/mol

Monoisotopic Mass

235.0182254 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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